molecular formula C19H24N4O4 B2550345 N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900878-38-8

N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2550345
CAS No.: 900878-38-8
M. Wt: 372.425
InChI Key: KEFHHLSCKQIJFY-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide substituent at position 2. Key structural features include:

  • A 3-methoxypropyl group at position 1.
  • A 9-methyl substituent on the pyrido ring.
  • A 3-hydroxypropyl chain on the carboxamide nitrogen.
    These moieties influence solubility, hydrogen-bonding capacity, and biological interactions. While direct activity data for this compound are unavailable in the provided evidence, its analogs exhibit diverse pharmacological profiles, including antimycobacterial activity .

Properties

IUPAC Name

N-(3-hydroxypropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-6-3-8-23-16(13)21-17-14(19(23)26)12-15(18(25)20-7-4-10-24)22(17)9-5-11-27-2/h3,6,8,12,24H,4-5,7,9-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHHLSCKQIJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings, including antimicrobial, cytotoxic, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a unique pyrido-pyrrolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of hydroxypropyl and methoxypropyl groups enhances its solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrido[1,2-a]pyrimidine possess activity against various bacterial strains:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
10.004–0.030.008–0.06E. coli
20.015Not reportedB. cereus
30.015Not reportedS. aureus

These findings suggest that the compound may share similar antimicrobial properties due to structural similarities with other active derivatives .

2. Cytotoxicity

Cytotoxicity studies using human normal fetal lung fibroblast MRC-5 cell lines revealed that this compound does not exhibit significant cytotoxic effects at concentrations ranging from 1×107M1\times 10^{-7}M to 1×105M1\times 10^{-5}M. Specifically, cell viability remained above 91% compared to control cultures, indicating a favorable safety profile .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. Dipeptidyl peptidase-4 (DPP4) inhibitors are relevant in diabetes treatment, and similar compounds have shown promise in this area:

  • DPP4 Inhibition : Compounds based on the pyrido-pyrimidine scaffold have demonstrated effective inhibition of DPP4, suggesting potential therapeutic applications for managing diabetes mellitus .

Case Studies and Research Findings

A study published in the Beilstein Journal of Organic Chemistry highlights the synthesis and biological evaluation of related compounds showing broad-spectrum biological activity . The synthesis involved a one-pot method that simplifies the preparation of these biologically active molecules.

Furthermore, docking studies indicated that structural modifications could enhance antibacterial activity while maintaining low cytotoxicity levels . This balance is crucial for developing therapeutic agents with minimal side effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Hydrophilicity : The 3-hydroxypropyl group in the target compound enhances hydrophilicity compared to methoxypropyl (e.g., ) or aromatic (e.g., phenylethyl ) substituents. This may improve aqueous solubility but reduce membrane permeability.
  • Steric Effects : Bulky substituents like 4-isopropylphenyl or 2-phenylethyl may hinder binding to sterically sensitive targets compared to the smaller hydroxypropyl group.

Key Research Findings

Substituent-Driven Solubility : Hydroxypropyl derivatives are predicted to have higher solubility than methoxypropyl analogs (e.g., vs. target compound), critical for oral bioavailability.

Anti-Infective Potential: Structural similarities to the imidazolylpropyl analog suggest possible antimycobacterial activity, warranting targeted assays.

SAR Trends : Smaller, polar substituents (e.g., hydroxypropyl) favor target engagement in polar binding pockets, while aromatic groups (e.g., phenylethyl ) may enhance CNS penetration.

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